2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both piperidine and imidazo[4,5-b]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered ring containing one nitrogen atom, while the imidazo[4,5-b]pyridine structure is a fused bicyclic system that includes both nitrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that mediate therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(piperidin-3-yl)-imidazo[4,5-c]pyridine
- 2-(piperidin-3-yl)-imidazo[4,5-d]pyridine
- 2-(piperidin-3-yl)-imidazo[4,5-e]pyridine
Uniqueness
2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-piperidin-3-yl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDZTUDQNDEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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